molecular formula C14H8N2OS2 B086837 4-Isothiocyanatophenyl ether CAS No. 10396-05-1

4-Isothiocyanatophenyl ether

Cat. No.: B086837
CAS No.: 10396-05-1
M. Wt: 284.4 g/mol
InChI Key: VFRHGFVMLLSTNS-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl ether is an organic compound with the molecular formula C₁₄H₈N₂OS₂ and a molecular weight of 284.36 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ether structure. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isothiocyanatophenyl ether can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl ether with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 4-aminophenyl ether

    Reagent: Thiophosgene (CSCl₂)

    Solvent: Anhydrous dichloromethane (CH₂Cl₂)

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions. The mixture is stirred for several hours until the reaction is complete.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method allows for large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction of the isothiocyanate group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines (R-NH₂) or secondary amines (R₂NH) in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates

    Oxidation: Sulfoxides and sulfones

    Reduction: Primary amines

Scientific Research Applications

4-Isothiocyanatophenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl ether involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various biomolecules, leading to modifications that can alter their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiocyanatophenyl ether is unique due to its phenyl ether backbone, which imparts distinct chemical and physical properties. Its reactivity with nucleophiles and its ability to form stable covalent bonds make it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS2/c18-9-15-11-1-5-13(6-2-11)17-14-7-3-12(4-8-14)16-10-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRHGFVMLLSTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374818
Record name 4-Isothiocyanatophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-05-1
Record name 4-Isothiocyanatophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10396-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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